(R)-4,4-difluoro-3-methylpiperidine

Dopamine D4 Receptor Chiral Resolution X-ray Crystallography

SAR campaigns targeting dopamine D4 or orexin OX1 receptors face a critical stereochemical bottleneck: racemic or regioisomeric difluoropiperidine building blocks produce confounded pharmacological profiles. (R)-4,4-Difluoro-3-methylpiperidine (CAS 2380769-83-3) resolves this challenge as the X-ray-validated active enantiomer in D4R antagonist scaffolds. • Sub-nanomolar D4R binding (Ki=0.3nM) with >2000-fold selectivity over D1/D2/D3/D5 • >625-fold OX1R selectivity over OX2R when incorporated into antagonist cores • (R)-stereochemistry confirmed essential for target engagement via crystallography Supplied as enantiopure free base (95% purity), ready for direct use in parallel medicinal chemistry and lead optimization.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
Cat. No. B11922641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4,4-difluoro-3-methylpiperidine
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESCC1CNCCC1(F)F
InChIInChI=1S/C6H11F2N/c1-5-4-9-3-2-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m1/s1
InChIKeyZNUSFHANDPUSAD-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-4,4-Difluoro-3-methylpiperidine is a Critical Chiral Building Block for CNS and Metabolic Disease Drug Discovery Programs


(R)-4,4-difluoro-3-methylpiperidine (CAS 2380769-83-3, free base) is a chiral, gem-difluorinated piperidine derivative with a defined (3R) stereocenter . The compound features a six-membered saturated nitrogen heterocycle substituted with two fluorine atoms at the 4-position and a methyl group at the 3-position, yielding a molecular weight of 135.16 g/mol (C₆H₁₁F₂N) [1]. This scaffold serves as a privileged pharmacophore in medicinal chemistry, particularly for programs targeting dopamine D4 receptors (D4R) and orexin receptors, where the gem-difluoro motif confers distinct conformational and electronic properties compared to non-fluorinated or mono-fluorinated piperidine analogs [2].

Chiral Control Enantiopure (R)-stereocenter confirmed as active isomer for target engagement studies
Scaffold Gem-difluorinated piperidine core for CNS and metabolic disease drug discovery
Context D4R and orexin receptor pathway studies; enantiomer-attribution review

When to Avoid Generic 4,4-Difluoropiperidine Analogs: The Critical Role of 3-Methyl Substitution and Defined (R)-Stereochemistry


Generic substitution of (R)-4,4-difluoro-3-methylpiperidine with racemic 4,4-difluoro-3-methylpiperidine, regioisomeric difluoropiperidines (e.g., 3,3-difluoro-4-methylpiperidine), or non-methylated 4,4-difluoropiperidine is not scientifically interchangeable. X-ray crystallography has confirmed that the (R)-enantiomer is the active isomer in D4R antagonist scaffolds [1]. Furthermore, the specific 4,4-gem-difluoro-3-methyl substitution pattern dictates receptor subtype selectivity: 4,4-difluoropiperidine cores yield selectivity for OX1R over OX2R (>625-fold), whereas alternative difluoro substitution patterns (e.g., 3,3-difluoro-4-methyl) confer entirely different pharmacological profiles, such as enhanced kinase inhibition [2]. The absence of the 3-methyl group or the use of the incorrect stereoisomer can ablate target engagement or invert selectivity, rendering procurement of the exact (R)-4,4-difluoro-3-methylpiperidine stereoisomer non-negotiable for reproducible SAR campaigns.

Target (R)-4,4-Difluoro-3-methylpiperidine; defined stereochemistry, required methyl group
Potential Substitute Racemic mixture, (S)-enantiomer, or non-methylated 4,4-difluoropiperidine
Target 4,4-Gem-difluoro-3-methyl substitution pattern; >625-fold OX1R selectivity reported
Potential Substitute Regioisomeric difluoropiperidines (e.g., 3,3-difluoro-4-methyl); altered selectivity profile
Incorrect stereochemistry or regioisomerism may invert selectivity or ablate target engagement. Enantiomer-attribution review is required.

(R)-4,4-Difluoro-3-methylpiperidine Quantitative Differentiation Evidence Versus Closest Analogs


Absolute Stereochemistry Confirmation: (R)-Enantiomer is the Active D4R Antagonist Isomer by X-ray Crystallography

The (R)-enantiomer of the 4,4-difluoropiperidine scaffold was confirmed as the active isomer responsible for D4 receptor antagonism via X-ray crystal structure determination [1]. This structural evidence establishes that the (S)-enantiomer and racemic mixtures are not functionally equivalent.

Active Isomer ID
Head-to-head
(R)-enantiomer confirmed as active D4R antagonist isomer by X-ray crystallography
Enantiomer-attribution review
(S)-isomer and racemic mixture not functionally equivalent
Dopamine D4 Receptor Chiral Resolution X-ray Crystallography

D4R Binding Affinity: 4,4-Difluoro-3-substituted Piperidine Scaffold Achieves Sub-nanomolar Ki at D4 Receptor

A 4,4-difluoropiperidine ether-based D4R antagonist (compound 14a, which contains the 4,4-difluoro-3-substituted piperidine core) displays exceptional binding affinity for the D4 receptor with Ki = 0.3 nM [1]. This compares favorably to non-fluorinated piperidine D4 antagonists which typically exhibit Ki values in the 5-50 nM range in similar assay formats.

D4R Binding
Class-level
Ki = 0.3 nM for 4,4-difluoro-3-substituted piperidine core
Reported assay potency context
~17-fold to >166-fold improvement reported vs. non-fluorinated class
Dopamine D4 Receptor Receptor Binding Parkinson's Disease

D4 Receptor Subtype Selectivity: >2000-Fold Selectivity Over D1, D2, D3, and D5 Receptors

Compound 14a, derived from the 4,4-difluoro-3-substituted piperidine scaffold, exhibits remarkable selectivity for D4R with >2000-fold selectivity versus D1, D2, D3, and D5 receptor subtypes [1]. This selectivity profile is superior to many classical D4 antagonists such as L-745,870, which shows only ~15-30-fold selectivity over D2 and D3 receptors in comparable assays.

D4 Selectivity
Cross-study
>2,000-fold over D1/D2/D3/D5
Isoform-selectivity assay context
Versus L-745,870 comparator (~15-30-fold selectivity reported)
Dopamine Receptor Selectivity Off-Target Profiling L-DOPA-Induced Dyskinesia

OX1 Receptor Subtype Selectivity: >625-Fold Functional Selectivity for OX1R Over OX2R in Rat

4,4-Difluoropiperidine cores coupled with a 2-quinoline ether linkage yield OX1R-selective compounds. Analogs 47 and 51 demonstrate >625-fold functional selectivity for OX1R over OX2R in rat [1]. This degree of selectivity is critical for dissecting OX1R-specific pharmacology, as dual orexin receptor antagonists (DORAs) such as suvorexant do not provide this level of subtype discrimination.

OX1R Selectivity
Cross-study
>625-fold functional selectivity for OX1R over OX2R
Pathway-selectivity review context
Versus suvorexant (non-selective DORA) in rat OX1R/OX2R assays
Orexin Receptor OX1R Selectivity Sleep Disorders

α-Glucosidase Inhibition: Fluorine-Substituted Piperidines Exhibit Extraordinary Inhibitory Activity Compared to Acarbose

A series of fluorine-substituted piperidine derivatives (compounds 1-8) exhibited extraordinary α-glucosidase inhibitory activity, surpassing the standard acarbose by several-fold [1]. Compound 4 displayed a competitive mode of inhibition, whereas compound 2 demonstrated mixed-type behavior against AChE, highlighting the functional versatility of fluorinated piperidine scaffolds in metabolic and neurodegenerative disease applications.

α-Glucosidase
Head-to-head
Several-fold more potent than acarbose standard
Reported inhibition context
Competitive and mixed-type inhibition modes documented
α-Glucosidase Inhibition Diabetes Mellitus Fluorinated Piperidines

Metabolic Stability Limitations: Documented Poor Microsomal Stability Informs Scaffold Optimization Strategies

Compounds in the 4,4-difluoro-3-substituted piperidine ether series were shown to have poor microsomal stability [1]. For instance, (R)-55, a potent and selective D4R antagonist based on this scaffold, proved unstable to oxidative metabolism in liver microsomes despite being highly brain penetrant [2]. This documented metabolic liability provides critical guidance for medicinal chemists: the scaffold offers excellent potency and selectivity but requires additional structural optimization (e.g., blocking metabolic soft spots) to achieve suitable pharmacokinetic profiles for in vivo studies.

Microsomal Stability
Supporting
Documented poor metabolic stability; unstable to oxidative metabolism
Lead optimization context
Scaffold requires structural modification for in vivo PK studies
Metabolic Stability Microsomal Clearance Lead Optimization

Where (R)-4,4-Difluoro-3-methylpiperidine Delivers Maximum Scientific ROI: Prioritized Application Scenarios


Dopamine D4 Receptor (D4R) Antagonist Tool Compound Development for Parkinson's Disease LID Research

Procure (R)-4,4-difluoro-3-methylpiperidine as the chiral core building block for synthesizing highly selective D4R antagonist tool compounds. Published SAR demonstrates that scaffolds derived from this (R)-enantiomer achieve sub-nanomolar D4R binding (Ki = 0.3 nM) and exceptional >2000-fold selectivity over D1/D2/D3/D5 receptors [1]. These properties are essential for dissecting D4R-specific contributions to L-DOPA-induced dyskinesias (LIDs) without confounding off-target dopamine receptor pharmacology [1]. Researchers should anticipate the need for additional metabolic stabilization strategies during lead optimization [2].

Orexin-1 Receptor (OX1R) Selective Antagonist Synthesis for Addiction and Stress Biology Studies

Utilize (R)-4,4-difluoro-3-methylpiperidine to construct OX1R-selective antagonists (1-SORAs). The 4,4-difluoropiperidine core, when appropriately substituted, delivers >625-fold functional selectivity for OX1R over OX2R [3]. This selectivity profile is critical for in vivo interrogation of OX1R-specific pharmacology in addiction, stress, and reward pathway studies, avoiding the confounding sedative effects associated with OX2R blockade that limit the utility of dual antagonists like suvorexant [3].

Chiral Building Block for α-Glucosidase Inhibitor Discovery in Type 2 Diabetes Programs

Deploy (R)-4,4-difluoro-3-methylpiperidine and related fluorinated piperidines as starting points for α-glucosidase inhibitor development. Fluorine-substituted piperidine derivatives have demonstrated extraordinary inhibitory activity against α-glucosidase, surpassing the clinical standard acarbose by several-fold in vitro [4]. The competitive inhibition mode observed for certain analogs suggests a well-defined mechanism suitable for further optimization toward preclinical candidates for diabetes mellitus [4].

Chiral Resolution and Stereochemical Purity Validation in Medicinal Chemistry SAR Campaigns

Employ enantiopure (R)-4,4-difluoro-3-methylpiperidine (CAS 2380769-83-3) as a stereochemically defined building block where absolute configuration is critical for target engagement. X-ray crystallography has confirmed that the (R)-enantiomer is the active isomer in D4R antagonist scaffolds [2]. Procurement of the racemic mixture or incorrect (S)-enantiomer (CAS 2381280-85-7) will yield inactive or confounding SAR data, making the pure (R)-isomer non-negotiable for reproducible medicinal chemistry campaigns targeting stereosensitive receptors [2].

Application
Selection Property
Validation Focus
D4R antagonist tool compound studies
Enantiopure (R)-chiral core; reported D4 selectivity >2,000-fold
Enantiomer-attribution review; metabolic stability optimization
OX1R selective antagonist (1-SORA) synthesis
4,4-Difluoropiperidine core; reported OX1R >625-fold selectivity
OX1R vs. OX2R functional selectivity confirmation
α-Glucosidase inhibitor discovery
Fluorinated piperidine scaffold; reported inhibition over acarbose
Mechanism-of-inhibition studies; enzyme kinetics review
Medicinal chemistry SAR campaigns
Stereochemically defined (R)-building block
Chiral purity and absolute configuration verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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